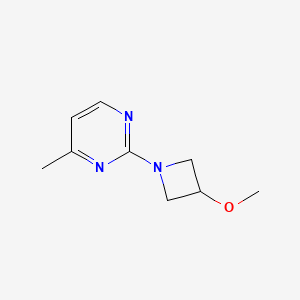

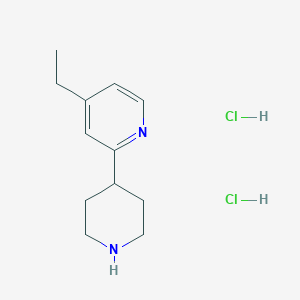

![molecular formula C17H21N9O2S B2866241 2-(1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamido)-N,N,4-trimethylthiazole-5-carboxamide CAS No. 1448078-59-8](/img/structure/B2866241.png)

2-(1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamido)-N,N,4-trimethylthiazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound contains several functional groups including a triazolopyrimidine, azetidine, carboxamide, and thiazole. Triazolopyrimidines are a class of compounds that have been widely studied for their diverse biological activities, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity . Azetidines are four-membered heterocyclic compounds that are used in drug discovery due to their ability to mimic the conformation of bioactive peptides . Carboxamides are functional groups that are often found in pharmaceuticals and have a wide range of biological activities . Thiazoles are sulfur and nitrogen-containing heterocycles that are found in many biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. The triazolopyrimidine, azetidine, and thiazole rings would all contribute to the three-dimensionality of the molecule .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the various functional groups present. For example, the carboxamide could undergo hydrolysis, and the azetidine ring could undergo ring-opening reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of several nitrogen and oxygen atoms could result in the compound being able to form hydrogen bonds, which could affect its solubility and boiling point .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry: c-Met Inhibition

This compound is structurally related to heterocycles that have shown potent inhibition of the mesenchymal–epithelial transition factor (c-Met) protein kinase . c-Met is a receptor tyrosine kinase that plays a crucial role in cancer cell growth and metastasis. Inhibitors targeting c-Met can potentially be used as therapeutic agents against various forms of cancer.

Neuropharmacology: GABA A Modulation

Structures containing the 1,2,3-triazolo[4,5-d]pyrimidin moiety have demonstrated activity as GABA A allosteric modulators . These compounds can influence GABAergic neurotransmission, which is critical in treating conditions like anxiety, epilepsy, and insomnia.

Polymer Chemistry: Solar Cell Applications

The triazole and pyrimidine fused rings have been incorporated into polymers for use in solar cells . These polymers can improve the efficiency of solar cells by enhancing light absorption and charge transport properties.

Enzyme Inhibition: BACE-1 Inhibition

Compounds with this structure have shown inhibition of β-secretase 1 (BACE-1) . BACE-1 is an enzyme involved in the production of beta-amyloid peptides, which are implicated in the development of Alzheimer’s disease. Inhibitors of BACE-1 are therefore of significant interest for the treatment of Alzheimer’s.

Anticancer Activity: EGFR Targeting

The compound’s framework is conducive to targeting the epidermal growth factor receptor (EGFR), which is overexpressed in various cancers . EGFR inhibitors can prevent cancer cell proliferation and are a key focus in anticancer drug development.

Fluorescent Probes

Due to the unique electronic properties of the triazole and pyrimidine rings, derivatives of this compound can serve as fluorescent probes . These probes can be used in biological imaging to study cell biology and track biological processes in real-time.

Synthetic Routes: Heterocyclic Construction

The compound is a result of synthetic routes that construct heterocyclic ring systems, which are valuable in developing new pharmaceuticals . The methods of synthesis can also be applied to create a variety of related compounds for further pharmacological evaluation.

Drug Discovery: Lead Compound Development

The structural motif of the compound, particularly the triazole and pyrimidine fusion, is recognized as a lead compound in drug discovery . Its synthesis and pharmacological properties make it a starting point for the development of new therapeutic agents.

Wirkmechanismus

Target of Action

Similar compounds with a [1,2,3]triazolo[4,5-d]pyrimidine core have been reported to target theEpidermal Growth Factor Receptor (EGFR) . EGFR plays a critical role in cell survival, growth, differentiation, and tumor formation .

Mode of Action

Compounds with similar structures have been shown to inhibit the activity of their target proteins, such as egfr . This inhibition can prevent cancer cell proliferation and spread .

Biochemical Pathways

Egfr, a potential target of this compound, is involved in several key cellular pathways, including the mapk, pi3k/akt, and jak/stat pathways . Inhibition of EGFR can disrupt these pathways, leading to decreased cell proliferation and increased apoptosis .

Result of Action

Similar compounds have been shown to exhibit potent anticancer activity . They achieve this by inhibiting the activity of their target proteins, leading to decreased cell proliferation and increased apoptosis .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[[1-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carbonyl]amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N9O2S/c1-5-26-14-11(22-23-26)13(18-8-19-14)25-6-10(7-25)15(27)21-17-20-9(2)12(29-17)16(28)24(3)4/h8,10H,5-7H2,1-4H3,(H,20,21,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIWBHSGSMZLNTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C(=NC=N2)N3CC(C3)C(=O)NC4=NC(=C(S4)C(=O)N(C)C)C)N=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N9O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(5-tert-butyl-1,3-oxazol-2-yl)-N-[(2-chlorophenyl)(cyano)methyl]propanamide](/img/structure/B2866159.png)

![N-[1-(1-adamantyl)-2-oxo-2-pyrrolidin-1-ylethyl]-4-chlorobenzamide](/img/structure/B2866163.png)

![ethyl 2-(2-fluorophenyl)-7-oxo-7H-[1,2,4]triazolo[3,2-b][1,3]thiazine-5-carboxylate](/img/structure/B2866166.png)

![4-methoxy-8-(3-methoxypropyl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2866168.png)

![[(6S)-5-Azaspiro[2.4]heptan-6-yl]methanol;hydrochloride](/img/structure/B2866169.png)

![N-[4-[2-(4-fluorophenyl)sulfonyl-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2866170.png)

![3-Oxo-3-[3-(trifluoromethyl)piperidin-1-yl]propanenitrile](/img/structure/B2866180.png)